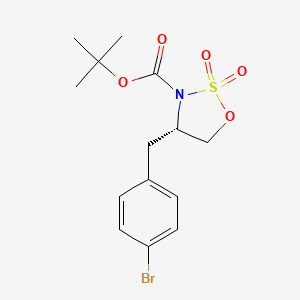
(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a bromobenzyl group attached to the oxathiazolidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves multiple steps
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be synthesized through the reaction of an appropriate amine with a sulfonyl chloride under basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the oxathiazolidine ring reacts with 4-bromobenzyl bromide in the presence of a base.
Boc Protection: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiazolidine ring.
Reduction: Reduction reactions can target the oxathiazolidine ring, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the oxathiazolidine ring can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes that interact with sulfur-containing substrates.
Proteins: It can bind to proteins involved in signaling pathways, affecting their function and activity.
類似化合物との比較
(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:
4-Bromobenzyl bromide: This compound shares the bromobenzyl group but lacks the oxathiazolidine ring and Boc protection.
Oxathiazolidine derivatives: Other oxathiazolidine derivatives may have different substituents, affecting their reactivity and applications.
Sulfonyl chlorides: These compounds are precursors in the synthesis of oxathiazolidines and have different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromobenzyl group, oxathiazolidine ring, and Boc protection, which confer specific reactivity and versatility in various applications.
特性
分子式 |
C14H18BrNO5S |
|---|---|
分子量 |
392.27 g/mol |
IUPAC名 |
tert-butyl (4S)-4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChIキー |
BSBOQPCBENVYGB-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)


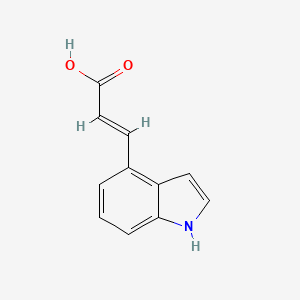
![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)
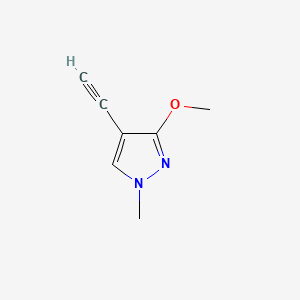
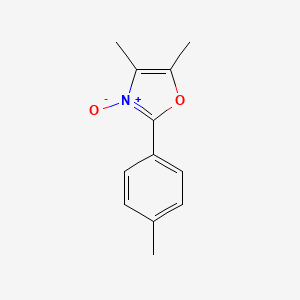


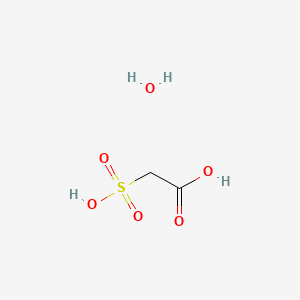
![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
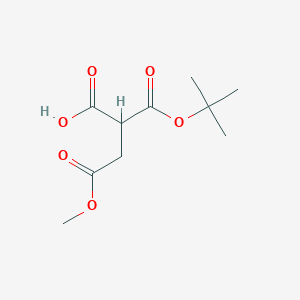
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)
